3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide
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Description
Chemical Reactions Analysis
The reactivity of this compound could involve the amide group, the naphthalene group, or the benzenesulfonyl group, depending on the conditions and reagents used. For example, under acidic or basic conditions, amides can be hydrolyzed to yield carboxylic acids and amines .Scientific Research Applications
Antibacterial Agents
Research has demonstrated the effectiveness of derivatives of 3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide as potent antibacterial agents. A study by Abbasi et al. (2015) involved synthesizing these compounds and testing them against various bacterial strains, where they displayed strong antibacterial properties (Abbasi et al., 2015).
Antimicrobial Activity
Evren et al. (2020) explored the antimicrobial activity of new N-(naphthalen-1-yl)propanamide derivatives. These compounds were synthesized and tested against numerous bacteria and fungi species, showing notable antimicrobial effects. Certain compounds even exhibited antifungal activity comparable to established antifungals like ketoconazole (Evren et al., 2020).
Environmental Applications
A study by Alonso et al. (1999) utilized derivatives of this compound in environmental contexts. They developed methods for extracting these compounds from industrial effluents, highlighting their relevance in environmental monitoring and industrial applications (Alonso et al., 1999).
Industrial Effluent Analysis
Riediker et al. (2000) investigated the presence of benzene- and naphthalenesulfonates, related to this compound, in leachates and plumes of landfills. This research provided insights into the environmental impact and behavior of such compounds in industrial and municipal waste contexts (Riediker et al., 2000).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-naphthalen-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-19(13-14-24(22,23)16-9-2-1-3-10-16)20-18-12-6-8-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSVGJKLOKRCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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